Asp-Lys is a dipeptide formed from L-alpha-aspartyl and L-lysine residues. It has a role as a metabolite.

Aspartyllysine

CAS No.: 5891-51-0

Cat. No.: VC2019778

Molecular Formula: C10H19N3O5

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5891-51-0 |

|---|---|

| Molecular Formula | C10H19N3O5 |

| Molecular Weight | 261.28 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 |

| Standard InChI Key | OAMLVOVXNKILLQ-BQBZGAKWSA-N |

| Isomeric SMILES | C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N |

| SMILES | C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N |

| Canonical SMILES | C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N |

Introduction

Chemical Properties and Structure

Chemical Identification

Aspartyllysine has distinct chemical properties that allow for its identification and characterization. The key chemical identifiers of aspartyllysine are summarized in Table 1.

Table 1: Chemical Identifiers of Aspartyllysine

Structural Characteristics

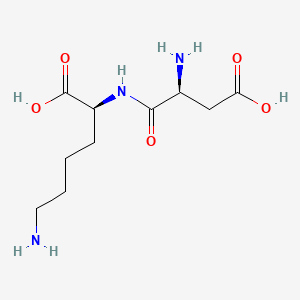

Aspartyllysine consists of aspartic acid linked to lysine through a peptide bond. The structure includes both amino and carboxylic acid functional groups, making it a hydrophilic molecule . The specific molecular structure can be represented by the following SMILES notation:

NCCCCC@HC(O)=O

This dipeptide maintains stability across a range of physiological pH levels, which enables it to function effectively within metabolic pathways without rapid degradation. Its interactions with enzymes may also influence its reactivity and stability in biological systems.

Synthesis and Production Methods

Laboratory Synthesis

Several methods can be employed to synthesize aspartyllysine in laboratory settings:

-

Peptide Synthesis Techniques: The most common approach involves coupling L-aspartic acid and L-lysine through peptide synthesis techniques.

-

Solid-Phase Synthesis: In this method, L-aspartic acid is first activated using coupling agents such as dicyclohexylcarbodiimide (DCC) before being linked to L-lysine. The reaction conditions must be optimized to favor the formation of the desired dipeptide while minimizing side reactions.

-

Solution Phase Synthesis: This approach involves the protection and deprotection of reactive groups during the formation of the peptide bond between the two amino acids.

Industrial Production

For industrial or larger-scale production, aspartyllysine can be obtained from free L-lysine derived from L-lysine hydrochloride. The process involves neutralization by adding an equimolar amount of L-aspartic acid, followed by concentration and crystallization . This method is particularly suitable for producing aspartyllysine as a nutritional fortifier for food applications.

Biological Functions

Metabolic Pathways

Aspartyllysine participates in various biochemical reactions, primarily involving hydrolysis and further degradation into its constituent amino acids. As a product of protein catabolism, it serves as an intermediate in several metabolic pathways:

-

Protein Digestion: Aspartyllysine is formed during the digestion of proteins containing adjacent aspartic acid and lysine residues .

-

Amino Acid Metabolism: Upon absorption, aspartyllysine can be utilized by cells for various functions, including protein synthesis and energy production.

-

Crosslink Formation: Research has shown that aspartyl-lysine crosslinks can form during food processing, which may affect protein digestibility and nutritional value .

Absorption and Excretion

Aspartyllysine has well-documented absorption and excretion pathways in the body:

-

Intestinal Absorption: It is absorbed by the intestinal H⁺/peptide transporter PepT1, which facilitates its entry into the bloodstream .

-

Renal Excretion: Aspartyllysine is excreted by the kidney-specific high-affinity H⁺/peptide cotransport system .

These transport mechanisms ensure that aspartyllysine can be effectively utilized by the body or eliminated when necessary.

Nutritional Significance

Presence in Food Sources

Aspartyllysine is widely distributed in nature and is present in various food sources, including wheat, fish, and other nutrients . As a dipeptide of essential amino acids, it contributes to the nutritional value of these foods.

Impact on Protein Quality

The presence of aspartyllysine crosslinks in processed foods can affect protein digestibility and nutritional quality. Research has shown that crosslinks formed during food processing may impact the ability of digestive enzymes to break down proteins . This has implications for the nutritional value of processed food products.

A study on lysine supplementation found that free lysine added to a lysine-sufficient diet reduced protein quality and affected growth in rats . This suggests that the balance between free amino acids and peptides like aspartyllysine in the diet is important for optimal nutrition.

Research Applications

Biomedical Research

Aspartyllysine has several applications in biomedical research:

-

Model Compound: It serves as a model compound for studying peptide bond formation and degradation.

-

Cell Signaling Studies: Due to its potential physiological and cell-signaling effects, aspartyllysine is used in research investigating cellular communication pathways .

-

Protein Metabolism Research: As an intermediate in protein catabolism, it is valuable for studying protein breakdown and amino acid utilization .

Nutritional Applications

In the field of nutrition, aspartyllysine has important applications:

-

Nutritional Fortifier: It is used in food as a nutritional fortifier, enhancing the amino acid content of certain food products .

-

Protein Quality Assessment: Studying aspartyllysine can help in understanding the impact of food processing on protein quality and digestibility .

-

Lysine Bioavailability: Research on aspartyllysine contributes to knowledge about lysine bioavailability in the diet, which is important for human and animal nutrition .

Analytical Methods for Detection

Several analytical methods can be employed to detect and quantify aspartyllysine in biological samples and food products:

-

High-Performance Liquid Chromatography (HPLC): This technique can separate aspartyllysine from other amino acids and peptides based on their physical and chemical properties.

-

Mass Spectrometry: Methods such as liquid chromatography-mass spectrometry (LC-MS) can provide accurate identification and quantification of aspartyllysine.

-

Peptide Mapping: This approach can identify aspartyllysine within larger protein structures, helping to understand its distribution in different proteins.

-

Colorimetric Assays: These assays can detect the presence of specific functional groups in aspartyllysine, providing a simpler method for its detection in some applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume